molecular formula C16H16N6O2 B12181268 (2E)-3-(furan-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]prop-2-en-1-one

(2E)-3-(furan-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B12181268
M. Wt: 324.34 g/mol
InChI Key: RWNJWXGHWGBPJE-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-(furan-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]prop-2-en-1-one is a chalcone derivative featuring an α,β-unsaturated ketone core. Its structure integrates a furan moiety at the β-position and a piperazine ring substituted with a purine group (9H-purin-6-yl) at the α-position. Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituents on the aromatic rings and heterocyclic appendages .

Properties

Molecular Formula

C16H16N6O2

Molecular Weight

324.34 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(7H-purin-6-yl)piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C16H16N6O2/c23-13(4-3-12-2-1-9-24-12)21-5-7-22(8-6-21)16-14-15(18-10-17-14)19-11-20-16/h1-4,9-11H,5-8H2,(H,17,18,19,20)/b4-3+

InChI Key

RWNJWXGHWGBPJE-ONEGZZNKSA-N

Isomeric SMILES

C1CN(CCN1C2=NC=NC3=C2NC=N3)C(=O)/C=C/C4=CC=CO4

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2NC=N3)C(=O)C=CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a purine-containing piperazine under specific conditions. The reaction may require catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process would also involve rigorous purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form the corresponding alkane.

    Substitution: The purine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of saturated alkanes.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, (2E)-3-(furan-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]prop-2-en-1-one has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Piperazine-Substituted Chalcones

Piperazine-substituted chalcones are a distinct subclass. For example, BG15247 (CAS 1799264-01-9) replaces the purine group with a dimethylamino-pyridazine ring (Figure 1).

Table 1: Structural Comparison of Piperazine-Substituted Chalcones

Compound R₁ (Piperazine Substituent) R₂ (β-Position) Key Features
Target Compound 9H-Purin-6-yl Furan-2-yl Purine for nucleotide mimicry
BG15247 Dimethylamino-pyridazine Furan-2-yl Smaller heterocycle, moderate polarity
(E)-3-(4-Fluorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-en-1-one Furan-2-carbonyl 4-Fluorophenyl Acylated piperazine, increased lipophilicity

Non-Piperazine Chalcones

Non-piperazine chalcones, such as cardamonin (IC₅₀ = 4.35 μM), exhibit higher inhibitory activity than many piperazine analogues. Cardamonin lacks the piperazine-purine group but has hydroxyl substitutions at ortho/para positions on ring A, optimizing hydrogen bonding . In contrast, LabMol-80 (a piperidine-substituted chalcone) shows reduced planarity due to its aliphatic ring, likely diminishing DNA intercalation or enzyme binding compared to the target compound’s planar purine .

Electronic and Steric Influences

  • Electronegative Substituents : Substitutions with halogens (e.g., bromine, fluorine) or methoxy groups significantly affect activity. For example, compound 2j (IC₅₀ = 4.7 μM) has bromine (ring A) and fluorine (ring B), while methoxy substitution in 2p (IC₅₀ = 70.79 μM) reduces potency due to decreased electronegativity . The target compound’s furan (moderate electronegativity) and purine (electron-rich) may balance electronic effects for optimal target engagement.
  • Dihedral Angles : The dihedral angle between aromatic rings in chalcones influences planarity and binding. Derivatives like (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibit dihedral angles of 7.14°–56.26°, affecting intermolecular interactions . The purine-piperazine group in the target compound may restrict rotation, favoring a bioactive conformation.

Table 2: Hypothetical Activity Profile vs. Reference Compounds

Compound Target Hypotheses Strengths Limitations
Target Compound Kinases, purinergic receptors Purine for specificity, piperazine flexibility Unconfirmed IC₅₀
Cardamonin NF-κB, STAT3 High potency, natural product Low solubility
LabMol-76 Antitubercular targets Iodine for halogen bonding Synthetic complexity

Biological Activity

The compound (2E)-3-(furan-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]prop-2-en-1-one , also known by its CAS number 1396891-80-7 , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H19N5O2
  • Molecular Weight : 349.3865 g/mol
  • SMILES Notation : O=C(N1CCN(CC1)c1ccc(nn1)n1cccc1)/C=C/c1ccco1

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cytochrome P450 Enzymes :
    • Studies have shown that (2E)-3-(furan-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]prop-2-en-1-one can inhibit cytochrome P450 enzymes, particularly CYP1A, which is involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, as evidenced by significant changes in the pharmacokinetic parameters of theophylline when administered alongside this compound .
  • Anticancer Activity :
    • The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines, potentially through the generation of reactive oxygen species (ROS) and subsequent DNA damage .
  • Dual Inhibitory Action :
    • It has been noted for its dual inhibitory action on cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammation and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Cytochrome P450 InhibitionSignificant dose-dependent inhibition of CYP1A enzymes
Anticancer ActivityInduces apoptosis in A549 lung cancer cells
COX/LOX InhibitionDual inhibition observed

Case Study 1: Pharmacokinetic Interaction

A study conducted on rats demonstrated that pretreatment with (2E)-3-(furan-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]prop-2-en-1-one at varying doses significantly altered the pharmacokinetics of theophylline, suggesting a potential for drug-drug interactions in clinical settings .

Case Study 2: Antitumor Efficacy

In vitro assays using A549 lung adenocarcinoma cells revealed that treatment with this compound resulted in cell cycle arrest and increased ROS production. This indicates a promising avenue for further research into its use as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.